5-Chlorothiazole-4-carboxamide
Overview
Description
5-Chlorothiazole-4-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . It is used for research and development purposes .
Synthesis Analysis
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Another study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .Molecular Structure Analysis
The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
5-Chlorothiazole-4-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- A study by Athmani and Iddon (1992) described the preparation of Thieno[2,3-d]thiazoles, involving 4-chlorothiazole-5-carbonitriles, leading to new heterocyclic systems potentially useful in pharmaceutical chemistry (Athmani & Iddon, 1992).
- Wang et al. (2014) reported an environmentally friendly and industrially viable method for synthesizing 5-Aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines (Wang et al., 2014).
Anticancer Research
- Stevens et al. (1984) explored the antitumor properties of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a structure related to 5-Chlorothiazole-4-carboxamide. This compound showed curative activity against various forms of leukemia (Stevens et al., 1984).
- Cai et al. (2016) synthesized novel thiazole-5-carboxamide derivatives and evaluated their anticancer activity, finding some compounds with significant efficacy against certain cancer cell lines (Cai et al., 2016).
Antimicrobial and Antiviral Activity
- Zítko et al. (2013) investigated the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding significant activity against Mycobacterium tuberculosis and other strains (Zítko et al., 2013).
- Srivastava et al. (1977) synthesized thiazole C-nucleosides and evaluated their antiviral activity, indicating the potential of thiazole derivatives in antiviral therapies (Srivastava et al., 1977).
Biochemistry and Molecular Studies
- The synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) by Gebeyehu et al. (1983) contributed to understanding the biochemical pathways in oncology and the role of such compounds in inhibiting specific enzymes (Gebeyehu et al., 1983).
- El-bayouki and Basyouni (1988) explored the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, indicating the diverse applications of thiazole derivatives in different fields (El-bayouki & Basyouni, 1988).
Safety And Hazards
Future Directions
Future research could focus on synthesizing novel series of methoxyphenyl thiazole carboxamide derivatives and evaluating their cyclooxygenase (COX) suppressant and cytotoxic properties . Another potential direction could be the exploration of the antitumor and cytotoxic activity of thiazole derivatives .
properties
IUPAC Name |
5-chloro-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZEMHGDOEIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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